molecular formula C11H18ClN B1586686 1-Hexylpyridinium chloride CAS No. 6220-15-1

1-Hexylpyridinium chloride

Cat. No.: B1586686
CAS No.: 6220-15-1
M. Wt: 199.72 g/mol
InChI Key: JEOSMYVMLZTQOH-UHFFFAOYSA-M
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Description

1-Hexylpyridinium chloride is a quaternary ammonium salt with the molecular formula C₁₁H₁₈ClN. It is a member of the pyridinium family, where a hexyl group is attached to the nitrogen atom of the pyridine ring. This compound is known for its ionic liquid properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylpyridinium chloride can be synthesized through the alkylation of pyridine with 1-chlorohexane. The reaction typically involves heating pyridine and 1-chlorohexane in a solvent such as acetonitrile or ethanol under reflux conditions. The reaction is usually carried out at temperatures ranging from 75°C to 85°C for about 24 hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or distillation to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-Hexylpyridinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The pyridinium ring can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 1-hexylpyridinium hydroxide.

    Oxidation Reactions: Oxidation of the pyridinium ring can lead to the formation of pyridine N-oxide derivatives.

Scientific Research Applications

1-Hexylpyridinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexylpyridinium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it a potential antimicrobial agent. The pyridinium ring can also interact with various molecular targets, including enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

  • 1-Methylpyridinium chloride
  • 1-Ethylpyridinium chloride
  • 1-Butylpyridinium chloride

Comparison: 1-Hexylpyridinium chloride is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain enhances its hydrophobicity and affects its solubility and interaction with other molecules. These properties make it more suitable for specific applications, such as in ionic liquids and electrochemical devices .

Properties

IUPAC Name

1-hexylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOSMYVMLZTQOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047935
Record name 1-Hexylpyridinium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-15-1
Record name 1-Hexylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6220-15-1
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Record name 1-Hexylpyridinium chloride
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Record name 1-Hexylpyridinium chloride
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Record name 1-Hexylpyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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